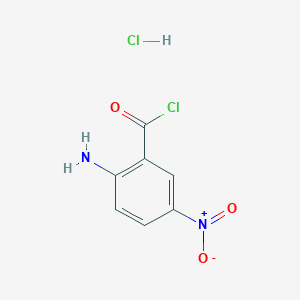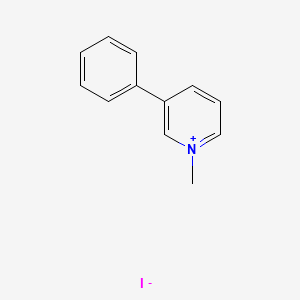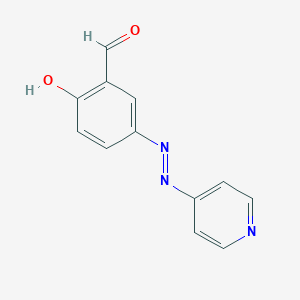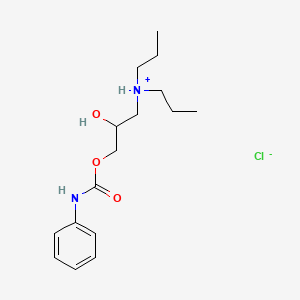
2-Amino-5-nitrobenzoyl chloride monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-5-nitrobenzoyl chloride monohydrochloride is a heterocyclic organic compound with the molecular formula C7H6Cl2N2O3. It is commonly used in experimental and research settings due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction conditions often require controlled temperatures and the use of specific reagents to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and chlorination processes, utilizing advanced equipment to maintain the purity and yield of the product. The exact methods can vary depending on the manufacturer and the intended application .
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-5-nitrobenzoyl chloride monohydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in substitution reactions, where the chloride group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation. Substitution reactions often require nucleophiles such as amines or alcohols .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction can yield 2-Amino-5-aminobenzoyl chloride, while oxidation can produce various nitro derivatives .
Applications De Recherche Scientifique
2-Amino-5-nitrobenzoyl chloride monohydrochloride is utilized in various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Medicine: Research into potential pharmaceutical applications, such as drug development and testing.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action for 2-Amino-5-nitrobenzoyl chloride monohydrochloride involves its interaction with specific molecular targets, such as enzymes or proteins. The compound can modify these targets through chemical reactions, leading to changes in their activity or function. The exact pathways involved can vary depending on the specific application and the conditions under which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Amino-5-nitrobenzoic acid
- 2-Amino-5-nitrobenzamide
- 2-Amino-5-nitrobenzyl alcohol
Uniqueness
2-Amino-5-nitrobenzoyl chloride monohydrochloride is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it valuable in various research and industrial applications .
Propriétés
Formule moléculaire |
C7H6Cl2N2O3 |
|---|---|
Poids moléculaire |
237.04 g/mol |
Nom IUPAC |
2-amino-5-nitrobenzoyl chloride;hydrochloride |
InChI |
InChI=1S/C7H5ClN2O3.ClH/c8-7(11)5-3-4(10(12)13)1-2-6(5)9;/h1-3H,9H2;1H |
Clé InChI |
YJERLIJCAYEXLA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1[N+](=O)[O-])C(=O)Cl)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[[2-[(5-Chloro-2-cyanophenyl)azo]-5-(diethylamino)phenyl]amino]-4-oxobutyric acid](/img/structure/B13753414.png)
![Benzonitrile, 2-[[4-[[2-(acetyloxy)ethyl]butylamino]-2-methylphenyl]azo]-3-bromo-5-nitro-](/img/structure/B13753415.png)






![(R)-N-[(3-Indolyl)methylene]-1-(1-naphthyl)ethylamine](/img/structure/B13753471.png)



![N-[(3S)-1-azabicyclo[2.2.1]heptan-3-yl]-1-benzofuran-6-carboxamide](/img/structure/B13753488.png)

